molecular formula C10H11AgF7O2 B1594091 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver CAS No. 76121-99-8

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver

Cat. No. B1594091
CAS RN: 76121-99-8
M. Wt: 404.05 g/mol
InChI Key: AGHGGIAOTGPSQB-UHFFFAOYSA-N
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Description

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione (also known as 2,2-Dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedione) has been used as a co-inducer in the production of human γ interferon (HuIFN-γ). It has also been used as a beta-diketone chelating agent in the extraction of supercritical carbon dioxide .


Molecular Structure Analysis

The linear formula of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione is CF3CF2CF2COCH2COC(CH3)3 . For a detailed 3D structure, please refer to scientific databases or molecular modeling software .


Chemical Reactions Analysis

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione has been used in the synthesis of rare earth metal complexes for the separation of lanthanide metals .


Physical And Chemical Properties Analysis

The compound is a liquid with a refractive index of 1.379. It has a boiling point of 46-47 °C at 5 mmHg and a density of 1.273 g/mL at 25 °C .

Safety And Hazards

The compound is classified as a flammable liquid (Flam. Liq. 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has a flash point of 53 °C. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione;silver
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F7O2.Ag/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h4H2,1-3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHGGIAOTGPSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Ag]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11AgF7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver

CAS RN

76121-99-8
Record name NSC174892
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver

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